[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;pentanedioic acid
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Overview
Description
[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;pentanedioic acid is a complex organic compound with potential applications in various scientific fields. This compound features a purine base attached to a cyclopentene ring, which is further linked to a methanol group and pentanedioic acid. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of antiviral or anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;pentanedioic acid typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Purine Base: This step involves the cyclization of appropriate precursors to form the purine ring system.
Attachment of the Cyclopropylamino Group: This is achieved through nucleophilic substitution reactions.
Cyclopentene Ring Formation: This step involves the cyclization of intermediates to form the cyclopentene ring.
Methanol Group Addition: This is typically done through a hydroxylation reaction.
Pentanedioic Acid Attachment: This final step involves esterification or amidation reactions to attach the pentanedioic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The cyclopentene ring can be reduced to form a cyclopentane ring.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;pentanedioic acid involves its interaction with specific molecular targets. The purine base may interact with nucleic acids, potentially inhibiting viral replication or cancer cell proliferation. The cyclopropylamino group may enhance binding affinity to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Cyclopentyladenosine: A synthetic analog with a cyclopentane ring.
Cyclopropyladenosine: Another synthetic analog with a cyclopropyl group.
Uniqueness
[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;pentanedioic acid is unique due to its combination of a cyclopentene ring, methanol group, and pentanedioic acid moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
847842-48-2 |
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Molecular Formula |
C19H26N6O5 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;pentanedioic acid |
InChI |
InChI=1S/C14H18N6O.C5H8O4/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;6-4(7)2-1-3-5(8)9/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1-3H2,(H,6,7)(H,8,9)/t8-,10+;/m1./s1 |
InChI Key |
HTSIRGQAWDJMFU-SCYNACPDSA-N |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.C(CC(=O)O)CC(=O)O |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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